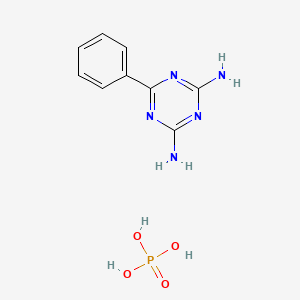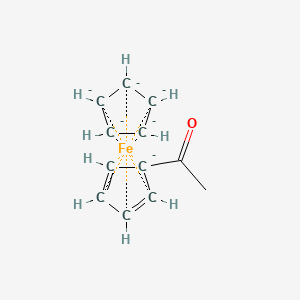
1-Cyclopenta-2,4-dien-1-ylethanone;cyclopentane;iron
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopenta-2,4-dien-1-ylethanone;cyclopentane;iron, also known as ferrocene, is an organometallic compound consisting of two cyclopentadienyl anions bound on opposite sides of a central iron atom. This compound is notable for its “sandwich” structure, where the iron atom is sandwiched between two cyclopentadienyl rings. Ferrocene is a member of the metallocene family and has been extensively studied due to its stability and unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ferrocene can be synthesized through several methods. One common method involves the reaction of cyclopentadiene with iron(II) chloride in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
2C5H6+FeCl2+2NaOH→Fe(C5H5)2+2NaCl+2H2O
This reaction typically occurs under reflux conditions and yields ferrocene as a bright orange crystalline solid .
Industrial Production Methods
Industrial production of ferrocene often involves the same basic principles as laboratory synthesis but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and more efficient separation techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Ferrocene undergoes a variety of chemical reactions, including:
Oxidation: Ferrocene can be oxidized to ferrocenium ion using oxidizing agents such as ferric chloride or silver nitrate.
Reduction: The ferrocenium ion can be reduced back to ferrocene using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Ferric chloride, silver nitrate.
Reduction: Sodium borohydride.
Substitution: Aluminum chloride (for Friedel-Crafts reactions), acyl chlorides, alkyl halides.
Major Products Formed
Oxidation: Ferrocenium ion.
Reduction: Ferrocene.
Substitution: Various substituted ferrocenes, depending on the substituents used.
Applications De Recherche Scientifique
Ferrocene has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: Investigated for its potential use in drug delivery systems due to its stability and ability to undergo redox reactions.
Medicine: Explored for its anticancer properties and as a component in certain pharmaceuticals.
Industry: Used as an antiknock agent in fuels and as a stabilizer in lubricants.
Mécanisme D'action
The mechanism by which ferrocene exerts its effects is largely dependent on its ability to undergo redox reactions. The iron center can alternate between +2 and +3 oxidation states, allowing ferrocene to participate in electron transfer processes. This redox activity is crucial for its role as a catalyst and in biological systems where electron transfer is essential .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nickelocene: Similar structure but with nickel instead of iron.
Cobaltocene: Contains cobalt in place of iron.
Chromocene: Contains chromium in place of iron.
Uniqueness
Ferrocene is unique among metallocenes due to its exceptional stability and ease of synthesis. Its ability to undergo a wide range of chemical reactions while maintaining stability makes it a versatile compound in both research and industrial applications .
Propriétés
Formule moléculaire |
C12H12FeO-6 |
|---|---|
Poids moléculaire |
228.07 g/mol |
Nom IUPAC |
1-cyclopenta-2,4-dien-1-ylethanone;cyclopentane;iron |
InChI |
InChI=1S/C7H7O.C5H5.Fe/c1-6(8)7-4-2-3-5-7;1-2-4-5-3-1;/h2-5H,1H3;1-5H;/q-1;-5; |
Clé InChI |
FVKABAMYNRWAHZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)[C-]1C=CC=C1.[CH-]1[CH-][CH-][CH-][CH-]1.[Fe] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


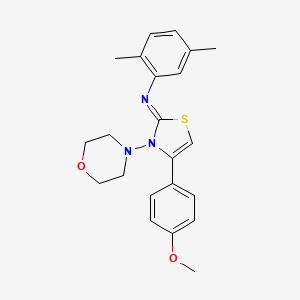
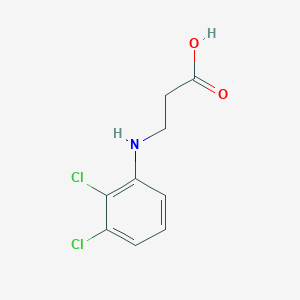
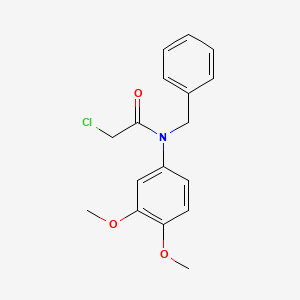
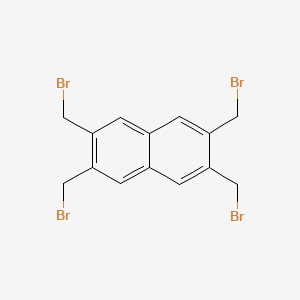
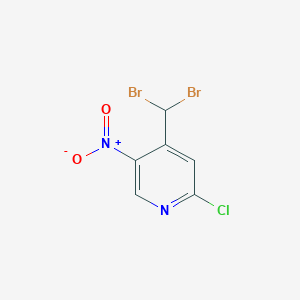
![6-Fluoro-1,4-dioxaspiro[4.5]decane](/img/structure/B14133312.png)

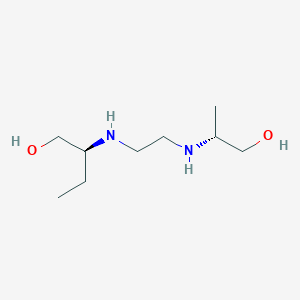
![1,4-Dioxa-8-azaspiro[4.5]decan-8-yl benzoate](/img/structure/B14133325.png)
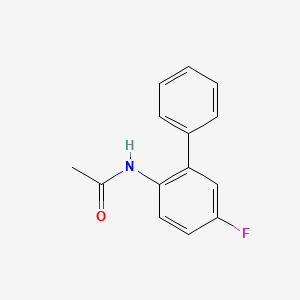
![[1-(2-chlorophenyl)-2-(tetrazol-2-yl)ethyl] carbamate](/img/structure/B14133341.png)

![(5E)-3-benzyl-5-{1-[(3,3-diphenylpropyl)amino]ethylidene}-6-hydroxypyrimidine-2,4(3H,5H)-dione](/img/structure/B14133360.png)
